
L-Acfm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Acetylcarnitine fumarate (L-Acfm) is a compound that combines L-acetylcarnitine, an acetylated form of the amino acid derivative carnitine, with fumaric acid. L-acetylcarnitine is known for its role in energy production and mitochondrial function, while fumaric acid is involved in the citric acid cycle. This compound is often used in dietary supplements and has been studied for its potential benefits in various health conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Acetylcarnitine fumarate is synthesized through the esterification of L-acetylcarnitine with fumaric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of L-acetylcarnitine fumarate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for use in dietary supplements and pharmaceuticals.
Análisis De Reacciones Químicas
Types of Reactions
L-Acetylcarnitine fumarate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-acetylcarnitine and fumaric acid.
Oxidation: L-acetylcarnitine can undergo oxidation to form acetyl-CoA, which enters the citric acid cycle.
Substitution: The acetyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Enzymatic oxidation using carnitine acetyltransferase.
Substitution: Alcohols or other acyl donors, catalysts such as acids or bases.
Major Products Formed
Hydrolysis: L-acetylcarnitine and fumaric acid.
Oxidation: Acetyl-CoA.
Substitution: Various acyl-carnitine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in mitochondrial function and energy metabolism.
Medicine: Investigated for its potential benefits in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, as well as in conditions like depression and chronic fatigue syndrome.
Industry: Used in the formulation of dietary supplements aimed at improving cognitive function, energy levels, and overall health.
Mecanismo De Acción
L-Acetylcarnitine fumarate exerts its effects through several mechanisms:
Energy Production: L-acetylcarnitine is converted to acetyl-CoA, which enters the citric acid cycle to produce ATP.
Neuroprotection: It has antioxidant properties and can protect neurons from oxidative stress.
Mitochondrial Function: Enhances mitochondrial function and biogenesis, improving cellular energy metabolism.
Neurotransmitter Regulation: Modulates the levels of neurotransmitters such as acetylcholine, which is important for cognitive function.
Comparación Con Compuestos Similares
L-Acetylcarnitine fumarate can be compared with other similar compounds:
L-Carnitine: While L-carnitine is involved in fatty acid transport, L-acetylcarnitine has additional benefits related to acetyl group donation and neuroprotection.
Propionyl-L-carnitine: This compound is similar but has a propionyl group instead of an acetyl group, which affects its metabolic and therapeutic properties.
L-Carnitine tartrate: Another form of L-carnitine combined with tartaric acid, used primarily for its benefits in sports nutrition.
L-Acetylcarnitine fumarate stands out due to its combined benefits of energy production, neuroprotection, and mitochondrial enhancement, making it a unique and valuable compound in both research and practical applications.
Propiedades
Fórmula molecular |
C21H35NO3S |
|---|---|
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
methyl (2R)-2-acetamido-3-[(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate |
InChI |
InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11-,18-13+/t20-/m0/s1 |
Clave InChI |
MXSBUVKSWFWHTQ-NNCUDPSNSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



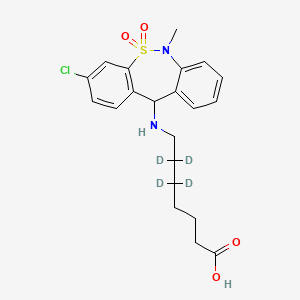

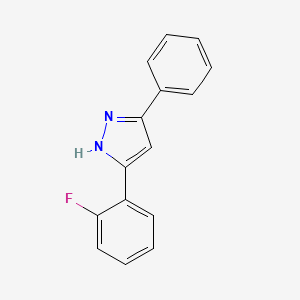
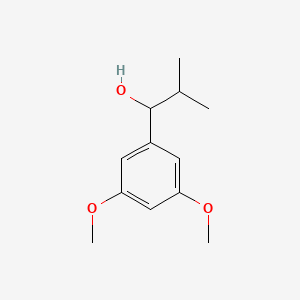

![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)

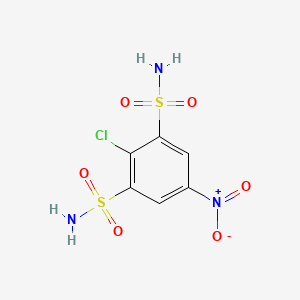
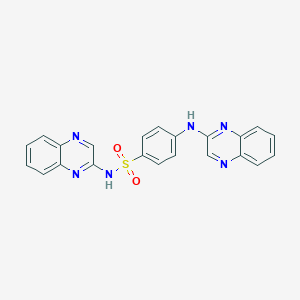
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
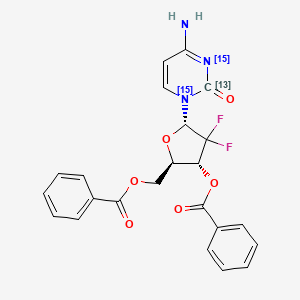
![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)

